Cas no 2640845-91-4 (3-Chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine)

3-Chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group and a piperidinylmethoxy linker attached to a 5-methylisoxazole moiety. This structure suggests potential utility as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting central nervous system (CNS) or antimicrobial applications. The presence of both nitrogen- and oxygen-containing heterocycles enhances its binding versatility, while the chloro substituent may influence reactivity for further functionalization. Its well-defined molecular architecture allows for precise modifications in drug discovery, making it a valuable scaffold for medicinal chemistry research.
3-Chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine structure
2640845-91-4 structure
Product Name:3-Chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
CAS No:2640845-91-4
MF:C16H20ClN3O2
MW:321.801902770996
CID:5315621
PubChem ID:155799893
Update Time:2025-09-19

3-Chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
    • 2640845-91-4
    • AKOS040716821
    • F6683-1388
    • 3-Chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
    • Inchi: 1S/C16H20ClN3O2/c1-12-14(8-19-22-12)10-20-6-3-13(4-7-20)11-21-16-2-5-18-9-15(16)17/h2,5,8-9,13H,3-4,6-7,10-11H2,1H3
    • InChI Key: WVLCHIGOGUVRPJ-UHFFFAOYSA-N
    • SMILES: ClC1C=NC=CC=1OCC1CCN(CC2C=NOC=2C)CC1

Computed Properties

  • Exact Mass: 321.1244046g/mol
  • Monoisotopic Mass: 321.1244046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 51.4Ų

3-Chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine Pricemore >>

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Additional information on 3-Chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine

Introduction to 3-Chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine (CAS No. 2640845-91-4)

3-Chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine, identified by its CAS number 2640845-91-4, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The intricate structure of this molecule, featuring a pyridine core substituted with a chloro group and a methoxy group linked to a piperidine ring further substituted with an oxazole moiety, makes it a subject of intense interest for researchers.

The< strong>pyridine ring is a common structural motif in many bioactive molecules, contributing to their ability to interact with biological targets. In this particular compound, the presence of a< strong>chloro group at the 3-position and a< strong>methoxy group at the 4-position introduces specific electronic and steric properties that can influence its biological activity. The< strong>piperidine ring, known for its ability to enhance oral bioavailability and metabolic stability, adds another layer of complexity and potential utility.

The< strong>oxazole moiety, a five-membered heterocyclic ring containing oxygen and nitrogen, is another key feature of this compound. Oxazoles have been widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of a< strong>5-methyl-1,2-oxazol-4-ylmethyl group in this compound suggests that it may exhibit similar or even novel biological effects. This substitution pattern also introduces a methyl group, which can further modulate the electronic properties and interactions of the molecule.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with biological targets. The< strong>3-Chloro-4-(1-(5-methyl-1,2 oxazol 4 ylmethyl)piperidin 4 yl)methoxy)pyridine structure has been subjected to various simulations to understand its potential binding affinity to enzymes and receptors. These studies have revealed that the compound can interact with several key targets relevant to therapeutic intervention.

In particular, the< strong>piperidine-based scaffold has been shown to be effective in modulating the activity of enzymes such as kinases and phosphodiesterases. These enzymes are critical in numerous cellular pathways and are often implicated in various diseases. The< strong>chloro and< strong>methoxy substituents are thought to enhance the binding affinity by forming hydrogen bonds or participating in hydrophobic interactions with the target proteins.

The< strong>5-methyl 1 2 oxazol 4 yl methyl group adds another layer of complexity by potentially influencing the conformational flexibility of the molecule. This flexibility can be crucial for achieving optimal binding to biological targets. Additionally, the presence of this oxazole moiety may contribute to the compound's stability under physiological conditions, which is an important factor for any potential therapeutic agent.

The synthesis of< strong>3-Chloro 4 (1 (5 methyl 1 2 oxazol 4 ylmethyl)piperidin 4 yl)methoxy)pyridine involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic techniques, including transition metal-catalyzed reactions and flow chemistry, have been employed to streamline the process. These techniques not only improve efficiency but also reduce waste, making the synthesis more environmentally friendly.

The pharmacological profile of this compound has been evaluated through both in vitro and in vivo studies. In vitro assays have shown that it exhibits promising activity against several disease-related targets. For instance, it has demonstrated inhibitory effects on certain kinases that are overexpressed in cancer cells. These findings have prompted further investigation into its potential as an anticancer agent.

In vivo studies have provided additional insights into the pharmacokinetic properties of< strong>CAS No. 2640845 91 4. These studies have revealed that the compound is well-tolerated at therapeutic doses and exhibits reasonable bioavailability. The< strong>piperidine scaffold contributes significantly to its solubility and distribution within the body, while the< strong>chloro and< strong>methoxy groups enhance its metabolic stability.

The therapeutic potential of this compound extends beyond oncology. Preliminary data suggest that it may also have applications in managing inflammatory diseases by modulating immune responses. The ability of oxazole-containing molecules to interact with immune cells has been well-documented, making them attractive candidates for immunomodulatory therapies.

The development of new drugs is often hindered by challenges such as drug resistance and off-target effects. However,< strong>CAS No. 2640845 91 4, with its unique structural features, may offer a solution by providing a novel mechanism of action. By targeting multiple pathways simultaneously or by enhancing existing therapeutic strategies, this compound could potentially overcome some of these challenges.

The future directions for research on this compound include further exploration of its mechanism of action and optimization for clinical use. Advances in biotechnology and drug delivery systems may also enhance its therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible benefits for patients.

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